N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-methoxybenzamide
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Overview
Description
N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-methoxybenzamide is a complex organic compound that features a benzamide core substituted with a hydroxypropyl group and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-methoxybenzamide typically involves the following steps:
Formation of the Hydroxypropyl Intermediate: The initial step involves the preparation of 3-hydroxy-3-(thiophen-3-yl)propylamine. This can be achieved through the reaction of thiophene-3-carbaldehyde with nitromethane, followed by reduction to yield the corresponding amine.
Amide Bond Formation: The hydroxypropyl intermediate is then reacted with 2-methoxybenzoic acid or its derivatives under amide coupling conditions. Common reagents for this step include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the amide coupling step and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The amide bond can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group on the benzamide ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: PCC, DMSO (dimethyl sulfoxide) with oxalyl chloride (Swern oxidation).
Reduction: LiAlH4, borane-THF complex.
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of N-(3-oxo-3-(thiophen-3-yl)propyl)-2-methoxybenzamide.
Reduction: Formation of N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-methoxybenzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving thiophene derivatives.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic properties due to the presence of the thiophene ring.
Mechanism of Action
The mechanism of action of N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-methoxybenzamide is not fully understood. it is believed to interact with specific molecular targets through hydrogen bonding and π-π interactions due to the presence of the hydroxy group and aromatic rings. These interactions can modulate the activity of enzymes or receptors involved in various biological pathways.
Comparison with Similar Compounds
- N-(3-hydroxy-3-(thiophen-3-yl)propyl)cinnamamide
- N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide
- N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Comparison: N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-methoxybenzamide is unique due to the presence of the methoxy group on the benzamide ring, which can influence its electronic properties and reactivity. Compared to its analogs, this compound may exhibit different pharmacological activities and chemical reactivity, making it a valuable molecule for further research and development.
Properties
IUPAC Name |
N-(3-hydroxy-3-thiophen-3-ylpropyl)-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-19-14-5-3-2-4-12(14)15(18)16-8-6-13(17)11-7-9-20-10-11/h2-5,7,9-10,13,17H,6,8H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBJVCFHNCQEFNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCCC(C2=CSC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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